PI3K/Hdac-IN-1
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Overview
Description
PI3K/Hdac-IN-1 is a dual inhibitor that targets both phosphoinositide 3-kinase and histone deacetylase. This compound has shown significant potential in cancer therapy due to its ability to inhibit two critical pathways involved in tumor growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K/Hdac-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
PI3K/Hdac-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired outcome, such as temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
PI3K/Hdac-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of phosphoinositide 3-kinase and histone deacetylase pathways.
Biology: Employed in cell biology studies to investigate the effects of dual inhibition on cell growth, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for various cancers, including hematologic malignancies and solid tumors.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting phosphoinositide 3-kinase and histone deacetylase pathways
Mechanism of Action
PI3K/Hdac-IN-1 exerts its effects by simultaneously inhibiting phosphoinositide 3-kinase and histone deacetylase. This dual inhibition disrupts critical signaling pathways involved in cell growth, survival, and proliferation. The compound targets the catalytic subunit of phosphoinositide 3-kinase, preventing the conversion of phosphatidylinositol 4,5-bisphosphate to phosphatidylinositol 3,4,5-trisphosphate. Additionally, it inhibits histone deacetylase, leading to hyperacetylation of histones and altered gene expression .
Comparison with Similar Compounds
Similar Compounds
BEBT-908: A dual-targeting inhibitor that promotes immunogenic ferroptosis and enhances cancer immunotherapy.
Uniqueness
PI3K/Hdac-IN-1 is unique due to its potent inhibition of both phosphoinositide 3-kinase and histone deacetylase, making it a promising candidate for combination therapies in cancer treatment. Its ability to target multiple pathways simultaneously provides a synergistic effect, enhancing its therapeutic potential .
Properties
Molecular Formula |
C22H25FN4O4 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
7-[6-(5-fluoro-6-methoxypyridin-3-yl)-4-methylquinazolin-8-yl]oxy-N-hydroxyheptanamide |
InChI |
InChI=1S/C22H25FN4O4/c1-14-17-9-15(16-10-18(23)22(30-2)24-12-16)11-19(21(17)26-13-25-14)31-8-6-4-3-5-7-20(28)27-29/h9-13,29H,3-8H2,1-2H3,(H,27,28) |
InChI Key |
BQKQDMVFQZHPJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NC=N1)OCCCCCCC(=O)NO)C3=CC(=C(N=C3)OC)F |
Origin of Product |
United States |
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